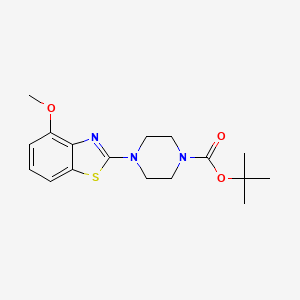

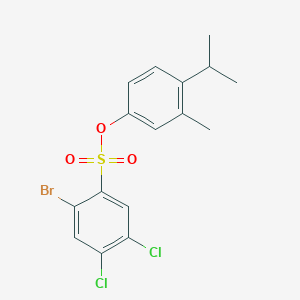

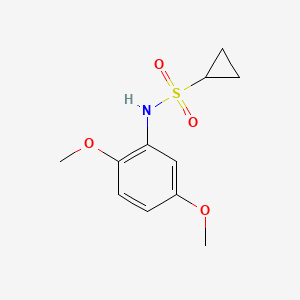

![molecular formula C18H18N2OS B6434653 N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide CAS No. 696656-94-7](/img/structure/B6434653.png)

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,4,9-Tetrahydro-1H-carbazole is a type of carbazole that has been hydrogenated at positions 2, 3, 4, and 9 . It has a molecular weight of 171.2383 . Thiophene-2-carboxamide is a type of thiophene, a sulfur-containing heterocycle, that has been substituted with a carboxamide group at the 2-position .

Synthesis Analysis

The synthesis of 2,3,4,9-tetrahydro-1H-carbazoles can involve various oxidants, solvents, and reactant concentrations . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method .Molecular Structure Analysis

The molecular structure of 2,3,4,9-tetrahydro-1H-carbazole can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione . Alternatively, oxidation at position 1 produced 2,3,4,9-tetrahydro-1H-carbazol-1-one .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,9-tetrahydro-1H-carbazole include a molecular weight of 171.2383 and a formula of C12H13N . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 457.9±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .Scientific Research Applications

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamidearbazolyl-thiophene-2-carboxamide has been studied for its potential applications in drug design and development. It has been found to act as an inhibitor of CDK2, an important enzyme involved in cell cycle regulation. In addition, it has been studied for its ability to inhibit the growth of certain cancer cell lines, including breast and lung cancer cells. Furthermore, it has been investigated for its potential to modulate the activity of other enzymes involved in cell signaling pathways, such as protein kinase A and protein kinase C.

Mechanism of Action

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamidearbazolyl-thiophene-2-carboxamide is thought to act as an inhibitor of CDK2 by binding to the ATP-binding pocket of the enzyme. This binding prevents the enzyme from phosphorylating its substrate, thus inhibiting its activity. In addition, it has been found to inhibit the activity of other enzymes involved in cell signaling pathways, such as protein kinase A and protein kinase C.

Biochemical and Physiological Effects

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamidearbazolyl-thiophene-2-carboxamide has been studied for its potential to modulate the activity of certain enzymes involved in cell signaling pathways. In particular, it has been found to inhibit the activity of CDK2, an important enzyme involved in cell cycle regulation. In addition, it has been found to inhibit the growth of certain cancer cell lines, including breast and lung cancer cells. Furthermore, it has been investigated for its potential to modulate the activity of other enzymes involved in cell signaling pathways, such as protein kinase A and protein kinase C.

Advantages and Limitations for Lab Experiments

The use of N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamidearbazolyl-thiophene-2-carboxamide in laboratory experiments has several advantages. First, it is easy to synthesize and is relatively inexpensive. Second, it has been found to inhibit the activity of CDK2, an important enzyme involved in cell cycle regulation. Third, it has been found to inhibit the growth of certain cancer cell lines, including breast and lung cancer cells. Finally, it has been investigated for its potential to modulate the activity of other enzymes involved in cell signaling pathways, such as protein kinase A and protein kinase C. However, the use of this compound in laboratory experiments is not without limitations. In particular, it has been found to be unstable in aqueous solutions and may degrade over time. Furthermore, it may interact with other compounds present in the laboratory environment, which could affect its efficacy.

Future Directions

The potential applications of N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamidearbazolyl-thiophene-2-carboxamide are still being explored. Future research may focus on its ability to modulate the activity of other enzymes involved in cell signaling pathways, such as protein kinase A and protein kinase C. In addition, further studies may investigate its potential to inhibit the growth of other cancer cell lines, such as colon, ovarian, and prostate cancer cells. Finally, research may be conducted to improve the stability of the compound in aqueous solutions and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamidearbazolyl-thiophene-2-carboxamide has been achieved via a multi-step process. The first step involves the reaction of 2-thiophenecarboxaldehyde with 1-methyl-2-nitrobenzene in the presence of a base to form 2-nitro-3-methylthiophene-2-carboxylic acid. This reaction is followed by the reduction of the nitro group to an amino group, which is then reacted with 3-chloro-6-carbazol to form N-methyl-6-carbazolyl-thiophene-2-carboxamide.

properties

IUPAC Name |

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c21-18(17-6-3-9-22-17)19-11-12-7-8-16-14(10-12)13-4-1-2-5-15(13)20-16/h3,6-10,20H,1-2,4-5,11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSVMVTWWRPBEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

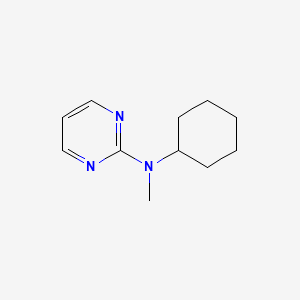

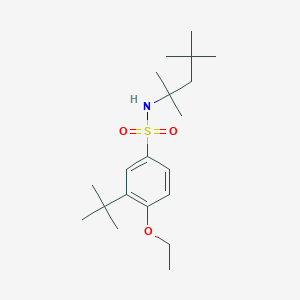

![1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B6434580.png)

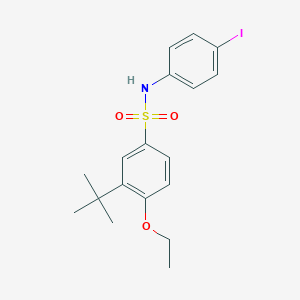

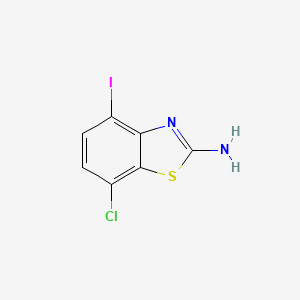

![N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6434608.png)

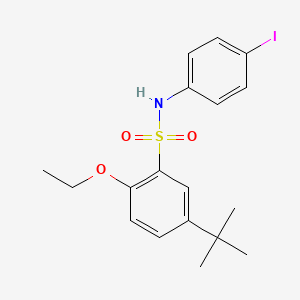

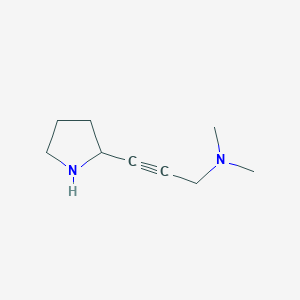

![N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6434623.png)

![4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid](/img/structure/B6434659.png)